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Abstract
Trimidox (3,4,5-trihydroxybenzamidoxime) is a potent inhibitor of ribonucleotide reductase

(RR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides essential for

DNA replication. This inhibition of RR activity leads to the depletion of intracellular

deoxynucleoside triphosphate (dNTP) pools, subsequently inducing cell cycle arrest and

apoptosis in various cancer cell lines. Preclinical studies have demonstrated its cytotoxic

effects against several leukemia and solid tumor models. The mechanism of action extends

beyond RR inhibition, involving the activation of pro-apoptotic signaling pathways, including the

p53 and c-myc pathways, and the induction of reactive oxygen species (ROS). This document

provides a comprehensive technical overview of the current state of Trimidox research in

oncology, including its mechanism of action, preclinical data, and detailed experimental

protocols. As of the latest available information, Trimidox has not been evaluated in human

clinical trials for the treatment of cancer.

Core Mechanism of Action: Ribonucleotide
Reductase Inhibition
Trimidox's primary anticancer activity stems from its potent inhibition of ribonucleotide

reductase. This enzyme catalyzes the conversion of ribonucleoside diphosphates (NDPs) to

deoxyribonucleoside diphosphates (dNDPs), a critical step in DNA synthesis and repair. By
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inhibiting RR, Trimidox effectively curtails the supply of necessary precursors for DNA

replication, leading to cell cycle arrest and ultimately, cell death.

Comparative Efficacy
Studies have shown that Trimidox is a significantly more potent inhibitor of RR than

hydroxyurea, a clinically used RR inhibitor.

Compound Cell Line Assay IC50 (µM) Reference

Trimidox L1210

Ribonucleotide

Reductase

Activity (in

extracts)

5 [1]

Hydroxyurea L1210

Ribonucleotide

Reductase

Activity (in

extracts)

500 [1]

Trimidox L1210

Ribonucleotide

Reductase

Activity (in situ)

12 [1]

Hydroxyurea L1210

Ribonucleotide

Reductase

Activity (in situ)

87 [1]

Induction of Apoptosis and Cellular Signaling
Pathways
Beyond its direct impact on DNA synthesis, Trimidox activates intrinsic apoptotic pathways in

cancer cells. This is mediated through a complex interplay of signaling molecules, including the

tumor suppressor p53 and the oncoprotein c-myc.

p53-Mediated Apoptosis in Leukemia
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In the NALM-6 human B cell leukemia line, Trimidox has been shown to induce apoptosis

through the upregulation and activation of p53.[2] This involves the phosphorylation of p53 at

serine residues 15 and 20.[2] Inhibition of p53 has been demonstrated to significantly reduce

Trimidox-induced apoptosis, confirming the critical role of this pathway.[2]

c-myc and Caspase Activation in Leukemia and Ovarian
Cancer
In HL-60 promyelocytic leukemia cells, Trimidox treatment leads to a time-dependent increase

in c-myc RNA expression, which is associated with the induction of apoptosis.[3] This apoptotic

process is triggered by the activation of caspases and subsequent cleavage of poly(ADP-

ribose) polymerase (PARP), independent of the CD95/Fas receptor pathway.[3] Similarly, in

human ovarian carcinoma cells, Trimidox induces apoptosis in a manner dependent on c-myc

overexpression.[4]

JNK Signaling and Cytochrome C Release
Further investigation into the apoptotic mechanism in NALM-6 cells revealed that Trimidox
induces the release of cytochrome c from the mitochondria, a key event in the intrinsic

apoptotic pathway.[5] This is followed by the activation of caspase-9 and caspase-3.[5] The

process is also dependent on the c-Jun NH2-terminal kinase (JNK) signaling pathway, as

inhibition of JNK provides protection against Trimidox-induced apoptosis.[5]

Signaling Pathway of Trimidox-Induced Apoptosis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1662404?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18344606/
https://pubmed.ncbi.nlm.nih.gov/18344606/
https://www.benchchem.com/product/b1662404?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18344606/
https://www.benchchem.com/product/b1662404?utm_src=pdf-body
https://www.mdpi.com/1420-3049/25/4/971
https://www.mdpi.com/1420-3049/25/4/971
https://www.benchchem.com/product/b1662404?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6496382/
https://www.benchchem.com/product/b1662404?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11737001/
https://pubmed.ncbi.nlm.nih.gov/11737001/
https://www.benchchem.com/product/b1662404?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11737001/
https://www.benchchem.com/product/b1662404?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trimidox

Ribonucleotide Reductase

inhibits

p53
(phosphorylated, activated)

c-myc
(upregulated)

JNK Pathway
(activated)

dNTP Pools
(decreased)

DNA Replication
(inhibited)

Apoptosis

leads to

Cytochrome c
(release)

Caspase-9
(activated)

Caspase-3
(activated)

Click to download full resolution via product page

Caption: Trimidox signaling pathway leading to apoptosis.

Preclinical In Vitro and In Vivo Studies
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Trimidox has demonstrated significant antitumor activity in a variety of preclinical models,

primarily in hematological malignancies.

In Vitro Cytotoxicity
Cell Line Cancer Type IC50 (µM) Reference

L1210 Murine Leukemia 7.5 [1]

NALM-6
Human B-cell

Leukemia

Apoptosis induced at

300 µM
[5]

HL-60
Human Promyelocytic

Leukemia

Apoptosis induced

with various

concentrations

[3]

MOLT-4

Human Acute

Lymphoblastic

Leukemia

Apoptosis induced at

300 µM
[5]

Jurkat
Human T-cell

Leukemia

Apoptosis induced at

300 µM
[5]

U937
Human Histiocytic

Lymphoma

Apoptosis induced at

300 µM
[5]

K562
Human

Erythroleukemia

Apoptosis induced at

300 µM
[5]

N.1
Human Ovarian

Carcinoma
Apoptosis induced [4]

In Vivo Efficacy in a Murine Leukemia Model
In a study using mice bearing intraperitoneally transplanted L1210 leukemia tumors, Trimidox
treatment resulted in a dose-dependent increase in life span.
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Treatment Group Dose and Schedule
Increase in Life

Span (%)
Reference

Male Mice 200 mg/kg; q1dx9 82 [1]

Female Mice 200 mg/kg; q1dx9 112 [1]

Experimental Protocols
Ribonucleotide Reductase Activity Assay (in extracts)
This protocol is adapted from the methodology described in the study by Elford et al. (1986).[1]

Preparation of Cell Extracts:

Harvest L1210 cells in logarithmic growth phase.

Wash cells with a suitable buffer (e.g., phosphate-buffered saline).

Resuspend the cell pellet in a hypotonic buffer and lyse the cells using a Dounce

homogenizer.

Centrifuge the lysate at high speed (e.g., 100,000 x g) to obtain a clear supernatant

containing the enzyme.

Assay Mixture:

Prepare a reaction mixture containing buffer (e.g., HEPES), a reducing agent (e.g.,

dithiothreitol), magnesium ions, ATP, and the radiolabeled substrate (e.g., [14C]CDP).

Enzyme Reaction:

Add varying concentrations of Trimidox or the control compound (hydroxyurea) to the

assay mixture.

Initiate the reaction by adding the cell extract.

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
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Quantification of dCDP Formation:

Stop the reaction by adding an acid (e.g., perchloric acid).

Separate the resulting deoxyribonucleotides from the ribonucleotides using an appropriate

method, such as ion-exchange chromatography.

Quantify the amount of radiolabeled dCDP formed using liquid scintillation counting.

Data Analysis:

Calculate the percentage of inhibition of RR activity for each concentration of Trimidox.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Cell Viability and Apoptosis Assays
The following are generalized protocols based on methods reported in studies on Trimidox-

induced apoptosis.[2][3][5]

Culture the desired cancer cell line (e.g., NALM-6, HL-60) in the appropriate medium

supplemented with fetal bovine serum and antibiotics.

Seed the cells at a specific density in multi-well plates.

Treat the cells with various concentrations of Trimidox for different time points (e.g., 24, 48,

72 hours). Include a vehicle-treated control group.

Harvest the cells and wash them with PBS.

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

Stain the cells with a DNA-binding fluorescent dye such as Hoechst 33342 or DAPI.

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will

exhibit condensed chromatin and fragmented nuclei.

Harvest the cells after treatment.
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Extract genomic DNA using a commercial kit or standard phenol-chloroform extraction

method.

Run the extracted DNA on an agarose gel.

Visualize the DNA under UV light. DNA from apoptotic cells will show a characteristic ladder

pattern due to internucleosomal cleavage.

Lyse the treated cells in a suitable lysis buffer containing protease inhibitors.

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

Incubate the membrane with primary antibodies against target proteins (e.g., p53, phospho-

p53, c-myc, caspase-3, PARP, cytochrome c).

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

imaging system.

Experimental Workflow for Apoptosis Assessment
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Caption: General workflow for assessing Trimidox-induced apoptosis.

Conclusion and Future Directions
Trimidox is a potent ribonucleotide reductase inhibitor with significant preclinical antitumor

activity, particularly in leukemia models. Its mechanism of action involves the induction of

apoptosis through the activation of key signaling pathways, including those mediated by p53

and c-myc. While the preclinical data are promising, the lack of clinical trial data for Trimidox in

cancer patients is a significant gap in its development as a potential therapeutic agent. Future

research should focus on elucidating the broader anticancer spectrum of Trimidox in other

solid tumors, exploring potential synergistic combinations with other chemotherapeutic agents,

and, if deemed warranted by further preclinical studies, initiating well-designed Phase I clinical

trials to evaluate its safety and efficacy in human patients. The detailed mechanisms linking RR

inhibition to the downstream activation of specific signaling pathways also merit further

investigation to identify potential biomarkers for patient selection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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